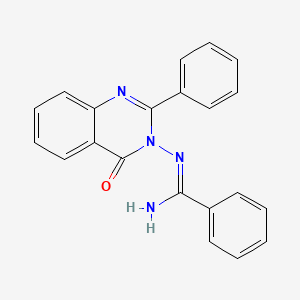

N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide

Description

Properties

Molecular Formula |

C21H16N4O |

|---|---|

Molecular Weight |

340.4 g/mol |

IUPAC Name |

N'-(4-oxo-2-phenylquinazolin-3-yl)benzenecarboximidamide |

InChI |

InChI=1S/C21H16N4O/c22-19(15-9-3-1-4-10-15)24-25-20(16-11-5-2-6-12-16)23-18-14-8-7-13-17(18)21(25)26/h1-14H,(H2,22,24) |

InChI Key |

MRYWYZLAZRISJO-UHFFFAOYSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2/N=C(/C4=CC=CC=C4)\N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2N=C(C4=CC=CC=C4)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide typically involves the reaction of 2-phenyl-3,1-benzoxazin-4-one with various primary amines . The process can be summarized in the following steps:

Formation of 2-phenyl-3,1-benzoxazin-4-one: This intermediate is synthesized by reacting anthranilic acid with benzoyl chloride in the presence of pyridine.

Reaction with Primary Amines: The 2-phenyl-3,1-benzoxazin-4-one is then reacted with primary amines to form the desired quinazolinone derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Oxidation and Reduction Reactions

The ketone group at the 4-position of the quinazolinone moiety undergoes selective reactions:

-

Oxidation : Stable under mild oxidizing conditions (e.g., H₂O₂/AcOH), but stronger oxidants like KMnO₄ degrade the quinazoline ring.

-

Reduction : The imine bond in the benzimidamide group can be reduced using NaBH₄ or catalytic hydrogenation (H₂/Pd-C), yielding secondary amine derivatives.

Electrophilic Aromatic Substitution

The phenyl group at the 2-position participates in halogenation and nitration:

| Reaction Type | Reagents/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Chlorination | Cl₂/FeCl₃, 0–5°C | 2-(4-Chlorophenyl) derivative | 72% | |

| Nitration | HNO₃/H₂SO₄, 50°C | 2-(3-Nitrophenyl) derivative | 65% |

Nucleophilic Substitution

The benzimidamide NH₂ group reacts with electrophiles:

-

Acylation : Acetic anhydride/pyridine yields N-acetyl derivatives.

-

Sulfonation : SO₃/H₂SO₄ produces sulfonamide analogs.

Interaction with Electrophilic Reagents

The compound reacts with Appel salt (4,5-dichloro-1,2,3-dithiazolium chloride) in the presence of Hünig’s base (DIPEA) to form fused heterocycles. For example:

Complexation and Coordination Chemistry

The benzimidamide moiety acts as a ligand for transition metals:

-

Copper(II) Complexes : Forms stable complexes with CuCl₂ in ethanol, characterized by UV-Vis and ESR spectroscopy.

-

Zinc(II) Coordination : Reacts with Zn(NO₃)₂ to generate tetrahedral complexes with enhanced thermal stability.

Degradation and Stability

-

Acidic Hydrolysis : The quinazolinone ring undergoes hydrolysis in concentrated HCl (reflux, 6h), yielding anthranilic acid derivatives.

-

Alkaline Conditions : Stable in dilute NaOH but degrades in strong bases (e.g., 5M NaOH) via ring-opening.

Reactivity Comparison with Analogues

| Compound | Key Reactivity Differences | Reference |

|---|---|---|

| 3-(4-Fluorophenyl) derivative | Enhanced electrophilic substitution at para position | |

| N-Acetyl analogs | Reduced nucleophilicity of the benzimidamide group |

Catalytic Reactions

-

Suzuki Coupling : The phenyl group participates in Pd-catalyzed cross-coupling with aryl boronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O).

-

Buchwald-Hartwig Amination : Forms N-aryl derivatives using Pd₂(dba)₃/Xantphos catalytic systems.

Scientific Research Applications

Anticancer Activity

Numerous studies have highlighted the anticancer potential of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide and related compounds. Key findings include:

- Inhibition of Tumor Cell Growth : A series of derivatives synthesized from this compound exhibited significant growth inhibitory activity against various tumor cell lines, including human myelogenous leukemia K562 cells. For instance, one derivative demonstrated an IC50 value of 0.51 µM, indicating potent inhibitory effects on cancer cell proliferation .

- Mechanism of Action : Interaction studies reveal that this compound binds effectively to specific biological targets, which may enhance its anticancer efficacy. The binding affinity to enzymes and receptors is crucial for optimizing its pharmacological profile.

Antimicrobial Effects

The antimicrobial properties of this compound have also been investigated:

- Broad-Spectrum Activity : Compounds related to this structure have shown significant antibacterial and antifungal activities against various pathogens. For example, derivatives have been tested against gram-positive and gram-negative bacteria, revealing varying degrees of effectiveness .

- Comparative Studies : In comparative assays, certain derivatives exhibited superior antibacterial properties compared to established antibiotics like ciprofloxacin. For instance, specific compounds showed notable inhibition zones against Proteus vulgaris and Bacillus subtilis .

Anti-HIV Properties

Emerging research indicates that quinazoline derivatives, including this compound, may possess anti-HIV activity:

- Synthesis and Testing : A study synthesized several quinazoline derivatives and tested their efficacy against HIV-1. Some compounds demonstrated promising results, suggesting potential applications in antiviral therapies .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| 3-(4-Oxoquinazolin-3(4H)-yl)benzamide | Quinazoline core with benzamide | Anticancer | Lacks benzimidamide structure |

| 2-Aminobenzimidazole derivatives | Benzimidazole core | Antimicrobial | Different core structure |

| N-(2-Methylquinazolin-4(3H)-one) derivatives | Quinazoline with methyl substitution | Antiviral | Variations in substituents affect activity |

This table highlights the diversity within quinazoline derivatives while emphasizing the unique combination found in this compound.

Mechanism of Action

The mechanism of action of N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound targets bacterial enzymes such as penicillin-binding proteins (PBPs), which are essential for bacterial cell wall synthesis.

Pathways Involved: By inhibiting PBPs, the compound disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death.

Comparison with Similar Compounds

Acetamide Derivatives (V1–V10)

The acetamide series (e.g., 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, V9) exhibits moderate to strong anti-inflammatory and analgesic activities. Key findings include:

Benzamide Analogs (e.g., Compound 6d)

The benzamide analog 6d (N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzamide) differs by replacing the acetamide group with a benzamide moiety. NMR spectral data (1H and 13C) confirm its stability under synthetic conditions .

Sulfonamide Derivatives

4-Amino-N-(4-oxo-2-substituted-4H-quinazolin-3-yl)benzenesulfonamides, synthesized via microwave-assisted methods, are hypothesized to exhibit enhanced bioavailability due to the sulfonamide group’s electronegativity. However, specific activity data are unavailable in the provided evidence .

Key Observations

Structure-Activity Relationship (SAR): Electron-donating groups (e.g., ethylamino in V9) enhance anti-inflammatory activity by improving interaction with cyclooxygenase (COX) enzymes. Bulkier substituents (e.g., benzamide in 6d) may reduce solubility and bioavailability, though this requires experimental validation.

Safety Profile :

- Acetamide derivatives exhibit a favorable safety margin, with ulcerogenic indices significantly lower than aspirin .

Synthetic Feasibility :

- Microwave-assisted synthesis (for sulfonamides) offers faster reaction times but may require optimization for scalability .

Biological Activity

N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide is a compound belonging to the quinazoline family, which has garnered attention due to its diverse biological activities. This article explores the compound's synthesis, biological activities, and relevant case studies, highlighting its potential as an antimicrobial and anticancer agent.

Chemical Structure and Synthesis

The molecular formula of this compound is C21H16N4O. The compound features a quinazolinone core, which is known for its pharmacological significance. The synthesis typically involves multi-step reactions starting from readily available precursors, often employing methods such as cyclization and condensation reactions to construct the quinazoline framework.

Antimicrobial Activity

Numerous studies have reported the antimicrobial properties of quinazoline derivatives, including this compound. The compound has demonstrated significant activity against various bacterial strains. For instance:

- Antibacterial Effects :

| Compound | Bacterial Strain | Zone of Inhibition (cm) |

|---|---|---|

| 9a | Proteus vulgaris | 1.1 |

| 9a | Bacillus subtilis | 1.4 |

| 9h | Proteus vulgaris | 1.2 |

| 9h | Bacillus subtilis | 1.0 |

Anticancer Activity

Quinazoline derivatives have also been evaluated for their anticancer potential. This compound has shown promising results in inhibiting cancer cell proliferation:

- Cytotoxicity Studies : Research indicated that certain derivatives of quinazoline exhibited cytotoxic effects on various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer). The IC50 values for these compounds ranged from 10 µM to 12 µM, indicating effective growth inhibition at low concentrations .

The biological activity of this compound can be attributed to several mechanisms:

- COX-2 Inhibition : Some studies have highlighted the COX-2 inhibitory activity of quinazoline derivatives, suggesting that they may reduce inflammation associated with cancer progression .

- DNA Intercalation : Quinazolines can intercalate into DNA, disrupting replication and transcription processes in rapidly dividing cells, which is particularly relevant in cancer therapy.

Case Studies and Research Findings

Several research groups have synthesized various derivatives of this compound, evaluating their biological activities:

- Antimicrobial Evaluation : A study by Sojitra et al. reported that newly synthesized quinazoline derivatives exhibited superior antibacterial activity compared to antifungal effects .

- Cytotoxicity Assessment : Zayed and colleagues demonstrated that specific substitutions on the quinazoline ring significantly enhanced cytotoxicity against cancer cell lines .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare N-(4-Oxo-2-phenylquinazolin-3(4H)-yl)benzimidamide and its analogs?

Answer:

The compound is typically synthesized via multi-step reactions involving cyclization and functionalization. Key steps include:

- Reflux conditions : Heating precursors (e.g., benzimidazole derivatives) with aniline or substituted anilines in a round-bottom flask under reflux (100°C, 4 hours), followed by recrystallization in methanol .

- Oxidative domino reactions : Using iodine (I₂) and tert-butyl hydroperoxide (TBHP) in methanol under reflux to promote cyclization, monitored by TLC and purified via column chromatography (hexane/EtOAc gradients) .

- Microwave-assisted synthesis : Accelerating reaction times for sulfonamide derivatives, though adaptations for benzimidamide analogs may require optimizing Grimmel’s conditions .

Basic: What analytical techniques are critical for confirming the structural integrity of this compound?

Answer:

Standard characterization includes:

- Melting point analysis : To assess purity (e.g., derivatives exhibit melting points between 203–288°C) .

- Spectroscopy :

- Mass spectrometry (ESI-MS/HRMS) : Validates molecular weight and fragmentation patterns .

Advanced: How can researchers design structure-activity relationship (SAR) studies for this compound in anticancer research?

Answer:

SAR studies require systematic structural modifications and biological testing:

- Substituent variation : Introduce electron-withdrawing (e.g., -Cl, -F) or electron-donating groups (-OCH₃) on the phenyl or quinazolinone rings to modulate cytotoxicity. Derivatives with halogen substituents show enhanced activity in MDA-MB-231 cell lines .

- Bioisosteric replacement : Replace the benzimidamide group with thiazolidinone or pyrimidine moieties to evaluate potency changes .

- In vitro assays : Use MTT assays to measure IC₅₀ values and compare with controls (e.g., doxorubicin) .

Advanced: How can contradictions in spectroscopic data for structurally similar derivatives be resolved?

Answer:

Discrepancies in NMR or mass spectra may arise from tautomerism or impurities. Mitigation strategies include:

- 2D NMR (COSY, HSQC) : Resolve overlapping signals and confirm connectivity in complex tautomeric systems .

- High-resolution mass spectrometry (HRMS) : Distinguish between isobaric species (e.g., verifying molecular formula C₂₀H₁₃Cl₂F₃N₂O for halogenated analogs) .

- X-ray crystallography : Definitive structural elucidation for crystalline derivatives .

Basic: What solvent systems and purification methods are optimal for isolating this compound?

Answer:

- Recrystallization : Methanol or ethanol for polar derivatives; hexane/EtOAc mixtures for non-polar analogs .

- Column chromatography : Silica gel (60–120 mesh) with gradients of hexane/EtOAc (e.g., 70:30 to 50:50) .

- TLC monitoring : Use UV-active spots or iodine staining to track reaction progress .

Advanced: What mechanistic insights exist for the compound’s biological activity (e.g., TACE inhibition)?

Answer:

The quinazolinone core may target TNF-α converting enzyme (TACE) via:

- Zinc chelation : The 4-oxo group coordinates with Zn²⁺ in the enzyme’s active site, validated by molecular docking studies .

- Competitive inhibition assays : Compare IC₅₀ values of analogs with known TACE inhibitors (e.g., marimastat) .

- Cellular validation : Measure TNF-α secretion in LPS-stimulated macrophages using ELISA .

Basic: How can researchers assess the compound’s stability under varying pH and temperature conditions?

Answer:

- Forced degradation studies :

- UV-Vis spectroscopy : Track absorbance changes at λₘₐₓ (~270–300 nm) for quinazolinone derivatives .

Advanced: What strategies address low yields in the synthesis of halogenated analogs?

Answer:

- Optimize reaction stoichiometry : Increase equivalents of halogenated aryl amines (e.g., 4-bromoaniline) to drive coupling reactions .

- Catalyst screening : Test palladium catalysts (e.g., Pd(OAc)₂) for Buchwald-Hartwig amination .

- Microwave irradiation : Reduce reaction times and improve regioselectivity for halogen incorporation .

Basic: What safety precautions are essential when handling this compound?

Answer:

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of organic vapors .

- Waste disposal : Segregate halogenated byproducts as hazardous waste .

Advanced: How can computational tools predict the compound’s pharmacokinetic properties?

Answer:

- ADMET prediction : Use software like SwissADME to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 interactions .

- Molecular dynamics simulations : Model binding affinities to serum albumin or target enzymes .

- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.